

Propargyl-PEG10-acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Propargyl-PEG10-acid	
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This technical guide provides an in-depth overview of the physical properties, applications, and experimental protocols for **Propargyl-PEG10-acid**, a versatile heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for harnessing the capabilities of this valuable chemical tool in bioconjugation, drug delivery, and proteomics.

Core Physical and Chemical Properties

Propargyl-PEG10-acid is a polyethylene glycol (PEG) derivative featuring a terminal propargyl group and a carboxylic acid functional group. The ten repeating ethylene glycol units in the PEG chain enhance the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]



Property	Value	Citation(s)
Chemical Formula	C24H44O12	[3]
Molecular Weight	524.6 g/mol	[1][3]
CAS Number	2055022-18-7	_
Appearance	Pale yellow or colorless oily liquid	
Purity	Typically ≥95% or ≥98%	
Solubility	Soluble in water, DMSO, DCM (Dichloromethane), and DMF (Dimethylformamide)	_
Storage Conditions	Store at -20°C	-

Key Applications in Research and Development

The unique bifunctional nature of **Propargyl-PEG10-acid** makes it a valuable reagent in a variety of advanced biochemical applications. Its primary utility lies in its ability to bridge two different molecular entities through distinct chemical reactions.

- Click Chemistry: The terminal propargyl group serves as a reactive handle for coppercatalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the highly efficient and specific covalent linkage to molecules bearing an azide group, forming a stable triazole linkage.
- Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This functionality is frequently used to conjugate the linker to proteins, peptides, or other amine-containing biomolecules.
- PROTAC Synthesis: Propargyl-PEG10-acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker plays a crucial role in optimizing the solubility, cell permeability, and overall efficacy of the PROTAC molecule.



Experimental Protocols

The following sections provide detailed methodologies for the two primary reaction types involving **Propargyl-PEG10-acid**.

Protocol for Amide Bond Formation with a Primary Amine

This protocol outlines the general procedure for conjugating **Propargyl-PEG10-acid** to a protein or other molecule containing a primary amine using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

- Propargyl-PEG10-acid
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., MES buffer, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMF or DMSO
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **Propargyl-PEG10-acid** in anhydrous DMF or DMSO.

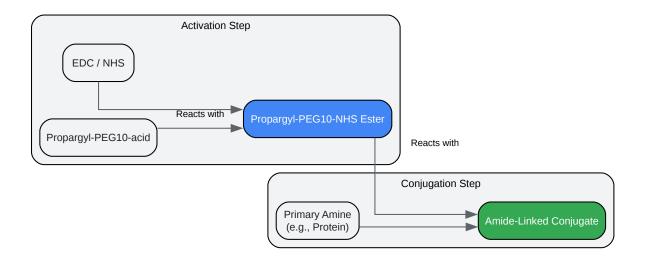


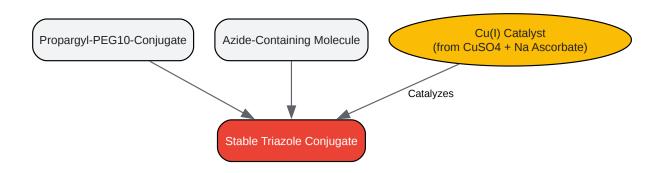
- In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer.
- Add the EDC/NHS solution to the Propargyl-PEG10-acid solution. The molar ratio of EDC/NHS to the acid should typically be in slight excess (e.g., 1.1 to 1.5 equivalents).
- Incubate the mixture at room temperature for 15-30 minutes to generate the active NHS ester.
- Conjugation to the Amine:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add the activated Propargyl-PEG10-NHS ester solution to the amine solution. The molar ratio of the linker to the amine will depend on the desired degree of labeling and should be optimized for each specific application.
 - Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.
 - Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Characterization:

 Characterize the final conjugate to confirm the successful conjugation and determine the degree of labeling.







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